molecular formula CH5Cl B10817705 Methane hydrochloride

Methane hydrochloride

货号 B10817705
分子量: 52.50 g/mol
InChI 键: FBBDOOHMGLLEGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY3298176 (hydrochloride) is a novel dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonist. It is being developed for the treatment of type 2 diabetes mellitus. This compound has shown promising results in clinical trials, demonstrating significant improvements in glycemic control and body weight reduction .

准备方法

Synthetic Routes and Reaction Conditions: LY3298176 is a fatty acid modified peptide designed for once-weekly subcutaneous administration. The synthesis involves the modification of a peptide backbone with a fatty acid moiety to enhance its pharmacokinetic properties. The peptide is synthesized using solid-phase peptide synthesis, followed by conjugation with the fatty acid .

Industrial Production Methods: The industrial production of LY3298176 involves large-scale solid-phase peptide synthesis, purification through high-performance liquid chromatography, and lyophilization to obtain the final product. The process is optimized to ensure high yield and purity of the compound .

化学反应分析

Types of Reactions: LY3298176 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

LY3298176 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in glucose metabolism and insulin secretion.

    Medicine: Developed as a therapeutic agent for type 2 diabetes mellitus, showing significant improvements in glycemic control and body weight reduction.

    Industry: Potential applications in the development of novel peptide-based therapeutics

作用机制

LY3298176 exerts its effects by activating both glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors. This dual agonism enhances insulin secretion, reduces glucagon secretion, and slows gastric emptying, leading to improved glycemic control and reduced body weight. The compound acts on pancreatic beta-cells to stimulate insulin secretion in a glucose-dependent manner .

Similar Compounds:

    Dulaglutide: A selective glucagon-like peptide-1 receptor agonist.

    Semaglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic effects.

Comparison: LY3298176 is unique due to its dual agonism of both glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptors, which provides superior glycemic control and weight reduction compared to selective glucagon-like peptide-1 receptor agonists like dulaglutide and semaglutide .

属性

分子式

CH5Cl

分子量

52.50 g/mol

IUPAC 名称

methane;hydrochloride

InChI

InChI=1S/CH4.ClH/h1H4;1H

InChI 键

FBBDOOHMGLLEGJ-UHFFFAOYSA-N

规范 SMILES

C.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。